molecular formula C13H16N2O4 B1299574 Diethyl 2-((pyridin-3-ylamino)methylene)malonate CAS No. 14029-71-1

Diethyl 2-((pyridin-3-ylamino)methylene)malonate

Cat. No. B1299574
CAS RN: 14029-71-1
M. Wt: 264.28 g/mol
InChI Key: GFMRKZNYVTWEIY-UHFFFAOYSA-N
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Description

Diethyl 2-((pyridin-3-ylamino)methylene)malonate is a chemical compound with the linear formula C13H16N2O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The intermediates of the syntheses were prepared by improved synthetic protocols working under microwave conditions whenever it was advantageous for the resulting product in terms of reaction time and/or chemical yield .


Molecular Structure Analysis

The molecular structure of Diethyl 2-((pyridin-3-ylamino)methylene)malonate is represented by the SMILES string O=C(OCC)C(C(OCC)=O)=CNC1=CN=CC=C1 . The InChI representation is 1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 .

Scientific Research Applications

Electronic Spectroscopy and Photochemical Properties

Research on derivatives of pyrene-1-aminovinylene, including diethyl 2-((pyren-8-ylamino)methylene)malonate, highlights their intriguing electronic spectroscopy and photochemical properties. These compounds exhibit excited-state intramolecular charge transfer (ESICT), where the carbonyl groups in the molecules enhance solvent-dependent intramolecular H-bond interactions. This interaction not only augments the mixing between π–π* and n–π* states but also significantly influences the ESICT dynamics, showcasing the potential in photophysical studies and applications (Pereira & Gehlen, 2006).

Catalytic Applications in Polymerization

A series of aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate and diethyl 2-((alkylamino)methylene)malonate ligands were synthesized to study their application in the ring-opening polymerization of ε-caprolactone. These complexes demonstrated significantly higher catalytic activity compared to those with ketiminate ligands, underscoring their efficiency and controllability in polymerization processes. This research indicates the compound's utility in developing more efficient catalysts for polymerization, with potential impacts on materials science (Chang et al., 2019).

Synthesis of Nitrogen-Containing Compounds

Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs, demonstrating the role of similar structures in medicinal chemistry. The synthesis process explored for this compound indicates the broader applicability of Diethyl 2-((pyridin-3-ylamino)methylene)malonate in producing biologically active molecules with potential therapeutic applications (Xiong et al., 2018).

Facilitating Efficient Synthesis Methods

The synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, which serves as a precursor in the multistage synthesis of various biologically active quinoline derivatives, demonstrates the compound's significance in facilitating efficient synthesis methods. This study showcases a rapid, room temperature liquid phase synthesis technique that offers a convenient method for producing such compounds, highlighting the potential for industrial-scale production and further research into novel synthesis techniques (Valle et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Diethyl malonate, indicates that it is a combustible liquid and precautions should be taken to avoid heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRKZNYVTWEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368029
Record name Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((pyridin-3-ylamino)methylene)malonate

CAS RN

14029-71-1
Record name Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyridin-3-amine (9.41 g, 100 mmol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 100 mmol) were combined in a 250 mL screw capped vessel and this mixture was placed into a preheated oil bath at 80° C. and the resulting light brown solution was stirred for 15 h at which time LCMS analysis indicated the presence of a new spot. Then, the light brown solution was cooled to room temperature and as a result some solids started to form. The mixture was left at room temperature for 2 h. The solids were hard to break, but the big chunks were collected by filtration and washed with hexanes. After air drying, 25.18 g of diethyl 2-((pyridin-3-ylamino)methylene)malonate (24) (95.3% yield) was isolated as a white solid.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two

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